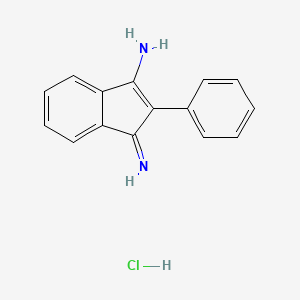
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and contains an imino group and a phenyl group attached to the indene core
Preparation Methods
The synthesis of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves several steps. One common method includes the reaction of 1-imino-2-phenyl-1H-inden-3-amine with hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the imino or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and macroheterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride can be compared with other similar compounds, such as:
1-Imino-2-phenylindole: Similar structure but different core, leading to distinct reactivity and applications.
2-Phenylindene: Lacks the imino group, resulting in different chemical properties.
1-Imino-2-phenyl-1H-indene: Similar but without the hydrochloride salt, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
CAS No. |
2466-15-1 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-imino-2-phenylinden-1-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10;/h1-9,16H,17H2;1H |
InChI Key |
LVBMOTJZOWTNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


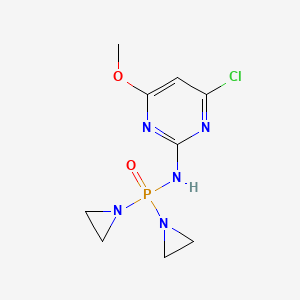
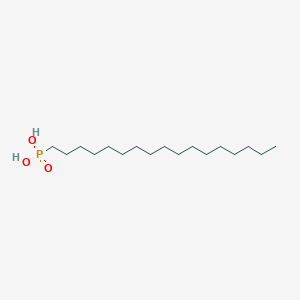
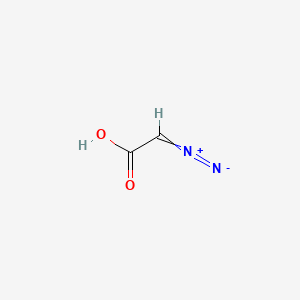
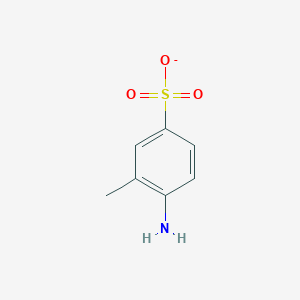
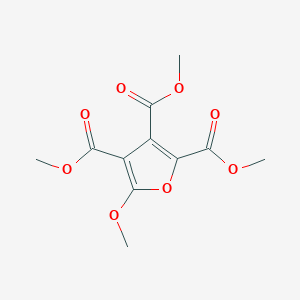
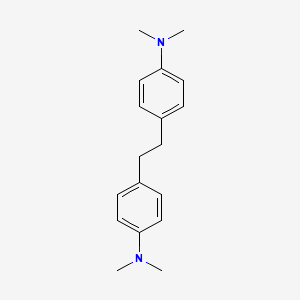
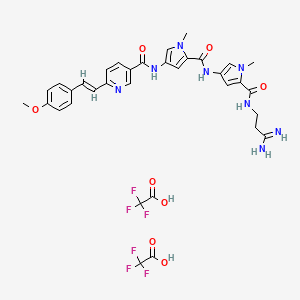

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
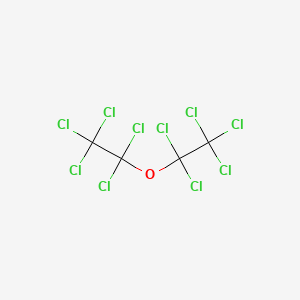
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)
